2-chloro-4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS No.: 955761-75-8
Cat. No.: VC6752960
Molecular Formula: C21H16ClFN2O2S
Molecular Weight: 414.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955761-75-8 |
|---|---|
| Molecular Formula | C21H16ClFN2O2S |
| Molecular Weight | 414.88 |
| IUPAC Name | 2-chloro-4-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
| Standard InChI | InChI=1S/C21H16ClFN2O2S/c22-18-11-15(23)4-6-17(18)20(26)24-16-5-3-13-7-8-25(12-14(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,24,26) |
| Standard InChI Key | QKSDUQQNTRYLCW-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=CS4 |
Introduction
The compound 2-Chloro-4-Fluoro-N-(2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)benzamide represents a complex organic molecule with potential applications in medicinal chemistry and pharmaceutical development. Its structural attributes suggest it may exhibit bioactivity due to the incorporation of functional groups such as halogens (chlorine and fluorine), benzamide, and thiophene moieties. This article explores its chemical structure, synthesis pathways, physicochemical properties, and potential biological relevance.
Synthesis Pathways
The synthesis of 2-Chloro-4-Fluoro-N-(2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)benzamide involves multi-step organic reactions. While no direct synthesis route was identified in the provided data, similar compounds are often synthesized through:
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Amide bond formation: Reaction between a carboxylic acid derivative (e.g., thiophene-2-carbonyl chloride) and an amine group from the tetrahydroisoquinoline backbone.
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Halogenation: Introduction of chlorine and fluorine atoms via electrophilic substitution reactions on the aromatic ring.
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Cyclization processes: Formation of the tetrahydroisoquinoline core through Pictet-Spengler or related reactions.
Potential Biological Applications
Compounds with similar structural motifs have been investigated for their pharmacological activities:
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Antimicrobial Activity: Halogenated benzamides are known to disrupt bacterial cell membranes or inhibit enzymatic pathways .
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Anticancer Potential: Thiophene-containing compounds often exhibit antiproliferative effects on cancer cell lines by targeting DNA or mitochondrial function .
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Neuropharmacology: Tetrahydroisoquinolines are precursors to several neuroactive agents that modulate dopamine or serotonin pathways.
Table 2: Comparative Activity of Related Compounds
| Related Compound | Activity | Reference |
|---|---|---|
| N-(4-Bromophenyl)thiazol derivatives | Antimicrobial | |
| 4-Thiazolidinone hybrids | Anticancer (MCF-7 cells) | |
| Isoindoline derivatives | Antimitotic (tumor cells) |
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical methods would be employed:
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NMR Spectroscopy:
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-NMR for identifying hydrogen environments.
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-NMR for carbon skeleton elucidation.
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Mass Spectrometry (MS):
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High-resolution MS to determine molecular weight.
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Infrared Spectroscopy (IR):
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Functional group identification through characteristic absorption bands.
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Challenges and Future Directions
While promising, challenges remain in fully characterizing and utilizing this compound:
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Synthetic Complexity: Multi-step synthesis increases production costs.
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Limited Data Availability: Lack of experimental studies on its biological activity necessitates further research.
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Optimization for Drug Development: Modifications may be required to enhance bioavailability or reduce toxicity.
Future research should focus on:
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Conducting in vitro and in vivo studies to evaluate pharmacokinetics and pharmacodynamics.
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Exploring its role in drug design through computational modeling.
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